The Chemical Architecture and Application of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in Modern Drug Discovery
The Chemical Architecture and Application of 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in Modern Drug Discovery
Executive Summary
The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, overcoming the historical stigma of boron-containing compounds as overly reactive or toxic. At the forefront of this structural class is 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 108485-02-5), a highly specialized building block[1][2]. By incorporating a methyl group at the 7-position of the benzoxaborole ring, researchers introduce precise steric hindrance adjacent to the boron atom. This seemingly minor modification profoundly impacts the molecule's conformational dynamics, target residence time, and binding affinity, making it a critical intermediate in the synthesis of next-generation anti-parasitic agents and eukaryotic translation initiation factor 4E (eIF4E) inhibitors[3][4].
This technical guide provides an in-depth analysis of the structural chemistry, physical properties, self-validating synthetic workflows, and biological applications of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.
Structural Chemistry & Molecular Geometry
The core of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol consists of a phenyl ring fused to a five-membered oxaborole ring. The boron atom resides at position 1, bonded to a hydroxyl group, while the methyl group is located at position 7, directly adjacent to the boron center.
The sp2⇌sp3 Hybridization Switch
The fundamental mechanism of action for benzoxaboroles relies on the boron atom's empty p-orbital. In its resting state, the boron is sp2 hybridized (trigonal planar) and neutrally charged. However, it acts as a strong Lewis acid. Upon encountering a biological nucleophile—such as the cis-diols of ribose sugars or specific amino acid residues in a protein's active site—the boron atom readily accepts an electron pair. This triggers a structural transition to an sp3 hybridized (tetrahedral), anionic boronate complex[5].
The Causality of the 7-Methyl Substitution
Why modify the 7-position? In structure-activity relationship (SAR) studies, the 7-methyl group provides critical van der Waals interactions within deep hydrophobic pockets of target proteins that are typically unoccupied by endogenous substrates. For instance, in the development of the anti-trypanosomal agent AN11736, replacing a hydrogen with a 7-methyl group drastically improved the IC50 from the micromolar to the sub-nanomolar range (0.15 nM)[3]. The methyl group restricts the rotational freedom of the boronate complex, locking it into a bioactive conformation and drastically reducing the off-rate ( koff ) of the drug-target complex.
Figure 1: The structural transition of the boron center upon nucleophilic target engagement.
Physical and Chemical Properties
The physical properties of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol dictate its pharmacokinetic behavior and synthetic handling. The electron-donating inductive effect of the 7-methyl group slightly modulates the Lewis acidity of the boron atom compared to the unsubstituted parent compound, optimizing its equilibrium constant at physiological pH (7.4)[6].
Table 1: Quantitative Physical and Chemical Data
| Property | Value / Description |
| IUPAC Name | 1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
| CAS Registry Number | 108485-02-5 |
| Molecular Formula | C8H9BO2 |
| Molecular Weight | 147.97 g/mol |
| Monoisotopic Mass | 148.06956 Da |
| Predicted XlogP | ~1.2 (indicates favorable lipophilicity for cellular permeability) |
| Hydrogen Bond Donors | 1 (Boronic hydroxyl) |
| Hydrogen Bond Acceptors | 2 (Oxaborole oxygen, Boronic hydroxyl) |
Synthetic Methodology: A Self-Validating Protocol
To ensure high scientific integrity and reproducibility, the synthesis of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol must be approached as a self-validating system. The following protocol outlines the transformation from 2-bromo-3-methylbenzyl alcohol via a palladium-catalyzed Miyaura borylation, complete with in-process analytical checkpoints[3].
Step 1: Hydroxyl Protection
-
Reaction: Dissolve 2-bromo-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Conditions: Stir at room temperature under argon for 4–6 hours.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate.
-
Validation Check: Analyze an aliquot via 1H NMR. The disappearance of the benzylic hydroxyl proton and the appearance of the THP acetal multiplet (~4.7 ppm) confirm complete protection.
Step 2: Miyaura Borylation
-
Reaction: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), bis(pinacolato)diboron ( B2pin2 , 1.5 eq), and anhydrous potassium acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Conditions: Heat to 90°C for 12 hours. Causality note: KOAc is specifically chosen as the base because it activates the boron reagent without causing premature hydrolysis of the pinacol ester.
-
Validation Check: LC-MS analysis of the crude mixture must indicate the mass of the pinacol boronate adduct ( [M+H]+ corresponding to the protected boronate).
Step 3: Deprotection and Spontaneous Cyclization
-
Reaction: Dissolve the crude pinacol boronate in a 4:1 mixture of tetrahydrofuran (THF) and 6M aqueous HCl.
-
Conditions: Stir at room temperature for 12 hours. The acidic environment serves a dual purpose: it cleaves both the THP ether and the pinacol ester. The resulting ortho-hydroxymethyl phenylboronic acid undergoes spontaneous intramolecular dehydration to form the thermodynamically stable oxaborole ring.
-
Workup & Purification: Extract with ethyl acetate, wash with brine, dry over MgSO4 , and purify via recrystallization from hexanes/ethyl acetate.
-
Final Validation: 1H NMR must show a diagnostic singlet for the CH2 group at position 3 (~5.0 ppm) and the 7-methyl singlet (~2.4 ppm). 11B NMR should display a broad singlet at ~33 ppm, characteristic of the benzoxaborole core, distinct from the pinacol ester precursor (~30 ppm).
Figure 2: Step-by-step synthetic workflow for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.
Mechanisms of Action & Biological Applications
The 7-methylbenzoxaborole scaffold is not merely a structural curiosity; it is the active warhead in several advanced pharmacological applications.
Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E)
Recent chemoproteomic studies have identified benzoxaboroles as highly selective, stereospecific binders of eIF4E, a critical protein in mRNA translation and a major oncology target. The benzoxaborole fragment competitively displaces the 7-methylguanosine ( m7G ) cap of mRNA[4]. In silico modeling and photoaffinity labeling (PAL) reveal that the anionic boronate forms hydrogen bonds with the side chain of Asn155, while the 7-methyl group occupies a deep hydrophobic pocket not typically engaged by the native m7G cap, driving exceptional affinity for this notoriously "undruggable" target[4].
Anti-Parasitic Development (CPSF3 Inhibition)
In the treatment of Animal African Trypanosomiasis (AAT), the 7-methylbenzoxaborole derivative AN11736 targets the cleavage and polyadenylation specificity factor 3 (CPSF3)[3][5]. The 7-methyl substitution was the pivotal SAR breakthrough that allowed the molecule to achieve 100% in vivo efficacy with a single 10 mg/kg dose against T. congolense and T. vivax[3].
Figure 3: Mechanism of translation initiation inhibition via eIF4E targeting.
References
-
PubChemLite - 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (C8H9BO2) . Université du Luxembourg / PubChem. Available at:[Link]
-
Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT) . National Institutes of Health (PMC). Available at:[Link]
-
Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E . ResearchGate / Nature Communications. Available at:[Link]
-
Progress in the medical chemistry of organoboron compounds . ResearchGate. Available at:[Link]
Sources
- 1. CAS NO.: 108485-02-5,宁波振岳医药科技有限公司 [blocksynth.com]
- 2. CAS 108485-02-5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (C8H9BO2) [pubchemlite.lcsb.uni.lu]
